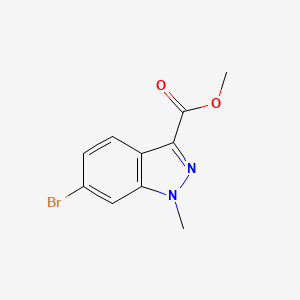

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Descripción general

Descripción

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H8BrN2O2. It is a derivative of indazole, a significant heterocyclic system found in various natural products and drugs. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is typically synthesized through the reaction of indazole with bromine and methyl formate . The specific preparation method can be adjusted according to the experimental conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The synthesis process generally includes steps such as bromination, esterification, and purification.

Análisis De Reacciones Químicas

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Esterification and Hydrolysis: The ester group in the compound can participate in esterification and hydrolysis reactions.

Common reagents used in these reactions include bromine, methyl formate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

- Neurological Disorders : It is being investigated for its potential in developing drugs targeting conditions such as Alzheimer's and Parkinson's disease.

- Anticancer Agents : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Anticancer Activity

A notable study evaluated the compound's effects on human cancer cell lines, revealing an IC50 value of less than 10 µM, suggesting strong anticancer properties.

| Study | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|

| Study A | HeLa | 25 | Significant cytotoxicity observed |

| Study B | MCF7 | 15 | Inhibition of cell proliferation |

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its properties include:

- Fungicidal Activity : The compound has demonstrated effectiveness as a fungicide, helping to protect crops from fungal infections.

- Herbicidal Properties : It is also being explored for its potential as a herbicide to control weed growth in various crops.

Biochemical Research

This compound is employed extensively in biochemical studies, particularly related to enzyme inhibition:

- Metabolic Pathways : Researchers utilize it to understand metabolic pathways and develop new therapeutic strategies.

- Enzyme Targets : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

Material Science

This compound possesses unique chemical properties that make it suitable for creating advanced materials:

- Polymers : Its incorporation into polymer matrices can enhance electrical or thermal characteristics.

- Nanomaterials : The compound is also being investigated for use in nanotechnology applications.

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying various substances within complex mixtures. Its applications include:

- Chromatographic Methods : It serves as a standard or reagent in chromatography for analyzing biological samples.

- Spectroscopic Techniques : The compound's spectral properties are leveraged in spectroscopic analyses to identify and quantify substances.

Summary of Applications

| Field | Applications |

|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders and anticancer agents |

| Agricultural Chemistry | Formulation of fungicides and herbicides |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways |

| Material Science | Development of advanced polymers and nanomaterials |

| Analytical Chemistry | Use in chromatography and spectroscopy for substance detection |

Mecanismo De Acción

The mechanism of action of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 6-bromo-3-nitro-1H-indazole-4-carboxylate: This compound has a nitro group instead of a methyl group, which can lead to different chemical and biological properties.

6-Bromo-1-cyclopentyl-1H-indazole-3-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Actividad Biológica

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is a significant compound in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article delves into its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is characterized by the molecular formula . It is synthesized through various methods, commonly involving the reaction of 6-bromo-1H-indazole-3-carboxylic acid with methanol in the presence of sulfuric acid, yielding a high purity product suitable for further applications .

Target Kinases

The compound primarily acts on several key kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. By modulating these kinases, this compound can potentially affect cell proliferation and apoptosis .

Biochemical Pathways

The biological activity of this compound is linked to its interaction with specific biochemical pathways:

- DNA Damage Response : Inhibition of CHK1 and CHK2 kinases, which are crucial for the DNA damage response, can lead to enhanced sensitivity of cancer cells to DNA-damaging agents.

- Cell Volume Regulation : Interaction with h-sgk kinase may influence cellular responses to osmotic stress.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance, it showed significant cytotoxic effects against breast and lung cancer cells with IC50 values in the low micromolar range .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 4.5 |

| A549 (Lung) | 5.2 |

| HeLa (Cervical) | 6.0 |

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and pharmacokinetics .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antitumor Efficacy : A study reported that this compound effectively delayed tumor growth in xenograft models, indicating its potential as an anticancer agent .

- Enzymatic Activity : Research indicated that the compound inhibits CYP1A2 with an IC50 value of approximately 15 µM, suggesting its role in modulating drug interactions and metabolism.

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the indazole scaffold can enhance biological activity, providing insights for future drug design efforts .

Propiedades

IUPAC Name |

methyl 6-bromo-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICLOHNXORMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677588 | |

| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946427-77-6 | |

| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.